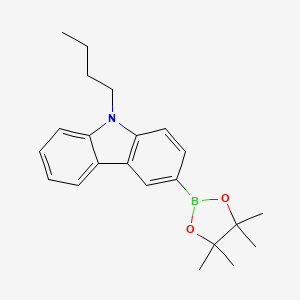
9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the boronic ester group in this compound makes it particularly interesting for use in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryl compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the borylation of a carbazole derivative. One common method is the palladium-catalyzed borylation of 9-butylcarbazole with bis(pinacolato)diboron (B2pin2) in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (80-100°C) to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form biaryl compounds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation.
Substituted Carbazoles: Formed through nucleophilic substitution.
科学的研究の応用
9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential use in drug discovery and development due to its ability to undergo various chemical modifications.
Materials Science: Employed in the development of advanced materials with specific electronic and optical properties.
Catalysis: Used as a reagent in catalytic processes, particularly in cross-coupling reactions.
作用機序
The mechanism of action of 9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the biaryl product. The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl or vinyl group to the palladium center.
類似化合物との比較
Similar Compounds
9-Butylcarbazole: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: Similar structure but without the butyl group, which may affect its solubility and reactivity.
9-Butyl-3-bromo-9H-carbazole: Contains a bromine atom instead of the boronic ester, making it suitable for different types of reactions such as nucleophilic substitution.
Uniqueness
The presence of both the butyl group and the boronic ester group in 9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole makes it unique. The butyl group can influence the compound’s solubility and electronic properties, while the boronic ester group provides versatility in cross-coupling reactions, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C22H28BNO2 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC名 |
9-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C22H28BNO2/c1-6-7-14-24-19-11-9-8-10-17(19)18-15-16(12-13-20(18)24)23-25-21(2,3)22(4,5)26-23/h8-13,15H,6-7,14H2,1-5H3 |
InChIキー |
KCOMUHIRAGJNJV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


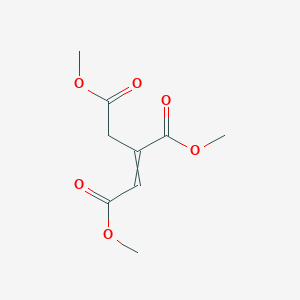

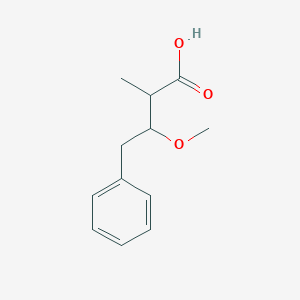

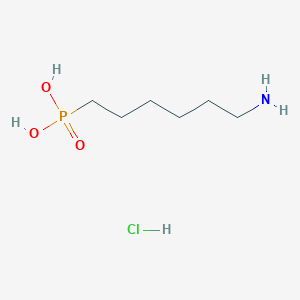
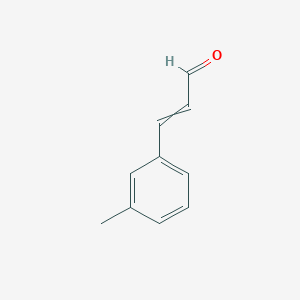
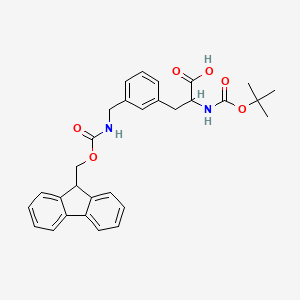
![(2R,4S)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12511559.png)
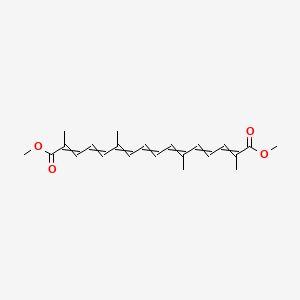
![(1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno[2,3-e][1]oxacyclotetradecine-5,11(2H,15bH)-dione](/img/structure/B12511570.png)

![4-Isopropyl-2-({3-[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12511582.png)
![13-Hydroxy-10-[1-(4-methoxyphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12511596.png)
![(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one](/img/structure/B12511612.png)
